molecular formula C12H18Br6 B041067 beta-Hexabromocyclododecane CAS No. 134237-51-7

beta-Hexabromocyclododecane

Cat. No. B041067
M. Wt: 641.7 g/mol
InChI Key: DEIGXXQKDWULML-UFVWWTPHSA-N
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Description

Synthesis Analysis

The synthesis of beta-Hexabromocyclododecane typically involves the bromination of cyclododecatriene. Research has identified the optimum synthesis conditions to achieve high yields and desired isomer ratios, highlighting the process's sensitivity to solvent ratios, addition methods, and reactant ratios (Li-Juan, 2012).

Molecular Structure Analysis

The molecular structure of Hexabromocyclododecane exhibits complex stereochemistry with several stereoisomers. Studies have elucidated the structure of these stereoisomers, including alpha, beta, and gamma forms, through spectroscopic and chromatographic techniques. The crystal structures of these isomers have been determined, contributing to a deeper understanding of their occurrence, fate, and toxicology in the environment (Heeb et al., 2005).

Chemical Reactions and Properties

Research into the chemical reactions of beta-Hexabromocyclododecane has shown that it undergoes thermally induced regio- and stereoselective isomerization, with kinetics and mechanisms that have been thoroughly investigated. These studies have shed light on the stability and reactivity of different HBCD stereoisomers under various conditions (Heeb et al., 2008).

Physical Properties Analysis

The physical properties of beta-Hexabromocyclododecane, such as its lipophilicity and accumulation in biota, are characteristic of persistent organic pollutants (POPs). The compound's low water solubility and high affinity for organic phases in aquatic environments have been noted, highlighting its potential for environmental persistence and bioaccumulation (Marvin et al., 2011).

Chemical Properties Analysis

The chemical behavior of beta-Hexabromocyclododecane in environmental matrices has been extensively studied, with a focus on its degradation and transformation products. Biodegradation studies have identified the pathways and intermediate metabolites formed during the degradation of HBCD in various environmental settings, contributing to our understanding of its environmental fate (Davis et al., 2006).

Scientific Research Applications

  • Structural Characteristics and Isomerization : HBCD displays unique structural motifs, allowing the identification of its most important stereoisomers, which account for over 95% of technical HBCDs (Heeb et al., 2007). Additionally, the gamma- to alpha-HBCD isomerization is regio- and stereoselective, with only two bromine atoms migrating, potentially altering the diastereomeric ratio of a HBCD mixture (Heeb et al., 2008).

  • Environmental Fate and Biodegradation : HBCD concentrations decrease with distance from the source in sediment and sedentary species, suggesting diastereomer-specific bioaccumulation in organisms (Haukås et al., 2009). Microorganisms in wastewater sludge and freshwater aquatic sediments can complete the debromination of HBCD, producing various by-products (Davis et al., 2006).

  • Toxicology and Human Health Impact : Studies have found varying levels of HBCD in human breast milk, indicating its widespread presence and potential health impact (Kakimoto et al., 2008). Individual enantiomers of HBCDs show different cytotoxicities, suggesting that environmental and human health risks should be evaluated at the individual enantiomer level (Zhang et al., 2008).

  • Regulatory and Management Implications : HBCD is a persistent and widespread brominated flame retardant with potential health effects. However, the current regulatory criteria are uncertain and require further research for accurate decision-making (Marvin et al., 2011).

Safety And Hazards

HBCD is highly toxic to aquatic organisms and presents potential human health concerns based on animal test results indicating potential reproductive, developmental, and neurological effects . It is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children .

Future Directions

The degradation of HBCD has received little attention from researchers . Due to its bioaccumulative and hazardous properties, an appropriate strategy for its remediation is required . The results provide an insightful understanding of the biodegradation of HBCD by S. oneidensis MR-1 under optimized conditions and could pave the way for further eco-friendly applications .

properties

IUPAC Name

(1R,2R,5S,6R,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGXXQKDWULML-UFVWWTPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](CC[C@H]([C@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016676, DTXSID60873772
Record name (-)-beta-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-beta-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Hexabromocyclododecane

CAS RN

134237-51-7, 138257-18-8
Record name β-HBCD
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134237-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hexabromocyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hexabromocyclododecane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138257188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-beta-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-beta-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-HEXABROMOCYCLODODECANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q48Q7B14M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .BETA.-HEXABROMOCYCLODODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/169IC4T62F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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